

Physicochemical Properties of Methioturate: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Methitural**

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Introduction

Methioturate, also known to be the sodium salt of **methitural**, is a barbiturate derivative that was previously explored for its anesthetic properties.^[1] A thorough understanding of its physicochemical properties is fundamental for research, drug development, and formulation activities. This guide provides a comprehensive overview of the available data on methioturate and its parent compound, **methitural**, including their chemical structures, molecular characteristics, and solubility.

While specific experimental values for several key physicochemical parameters of **methitural** are not readily available in the public domain, this guide furnishes detailed, generalized experimental protocols for their determination, based on established methods for barbiturate compounds. Furthermore, this document outlines the synthesis of **methitural** and illustrates its proposed mechanism of action through detailed diagrams.

Physicochemical Properties

The physicochemical properties of **methitural** and its sodium salt, methioturate, are summarized in the tables below. It is important to note the distinction between the two forms, as the salt form exhibits significantly different solubility characteristics.

Table 1: Physicochemical Properties of **Methitural**

Property	Value	Source
IUPAC Name	5-(1-methylbutyl)-5-[2-(methylthio)ethyl]-2-thioxo-1,3-diazinane-4,6-dione	
CAS Number	467-43-6	[2]
Chemical Formula	<chem>C12H20N2O2S2</chem>	[2] [3]
Molecular Weight	288.43 g/mol	[3]
Appearance	Solid powder (presumed)	[4]
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available	
logP	Data not available	
Solubility	Data not available	

Table 2: Physicochemical Properties of Methioturiate (**Methitural** Sodium)

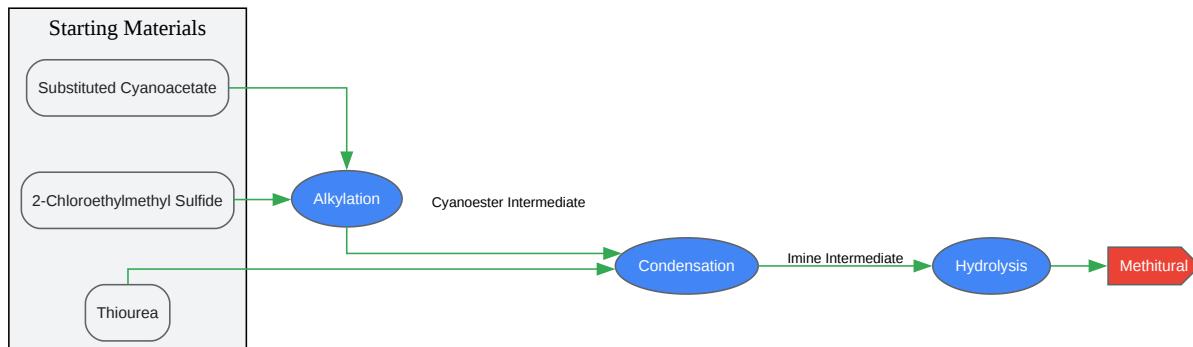
Property	Value	Source
Synonyms	Methitural Sodium, Neraval, Thiogenal	[1] [2] [5]
CAS Number	730-68-7	[2] [5]
Chemical Formula	<chem>C12H19N2NaO2S2</chem>	[2] [5]
Molecular Weight	310.41 g/mol	[2] [5]
Appearance	Very hygroscopic, yellow crystals	[2]
Solubility in Water	Freely soluble	[2]
pH of 10% aq. soln.	~9.5	[2]

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of **methitural** are not available in the reviewed literature. However, the following sections describe standard methodologies employed for the characterization of barbiturate derivatives.

Synthesis of Methitural

The synthesis of **methitural** can be achieved through a multi-step process as outlined in the literature.[1] The general workflow involves the alkylation of a cyanoacetate derivative followed by condensation with thiourea and subsequent hydrolysis.



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A simplified workflow for the synthesis of **Methitural**.

Determination of Melting Point (Capillary Method)

The melting point of a solid crystalline substance like **methitural** can be determined using the capillary tube method. This technique relies on observing the temperature at which the solid phase transitions to a liquid phase.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **methitural** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a suitable heating bath (e.g., oil bath or a melting point apparatus with a heated block).[6]
- Heating: The heating bath is heated gradually, and the temperature is monitored closely. The rate of heating should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point to ensure thermal equilibrium.[7]
- Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The range between these two temperatures is reported as the melting point range.[7]

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of a weakly acidic compound like **methitural** can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Methodology:

- Solution Preparation: A precise amount of **methitural** is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol to ensure solubility. The ionic strength of the solution is kept constant by adding a neutral salt (e.g., KCl).[8][9]
- Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), added in small, known increments.[8][9][10]
- pH Measurement: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is measured using a calibrated pH meter.[8][9][10]
- Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[9]

Determination of logP (Shake-Flask Method)

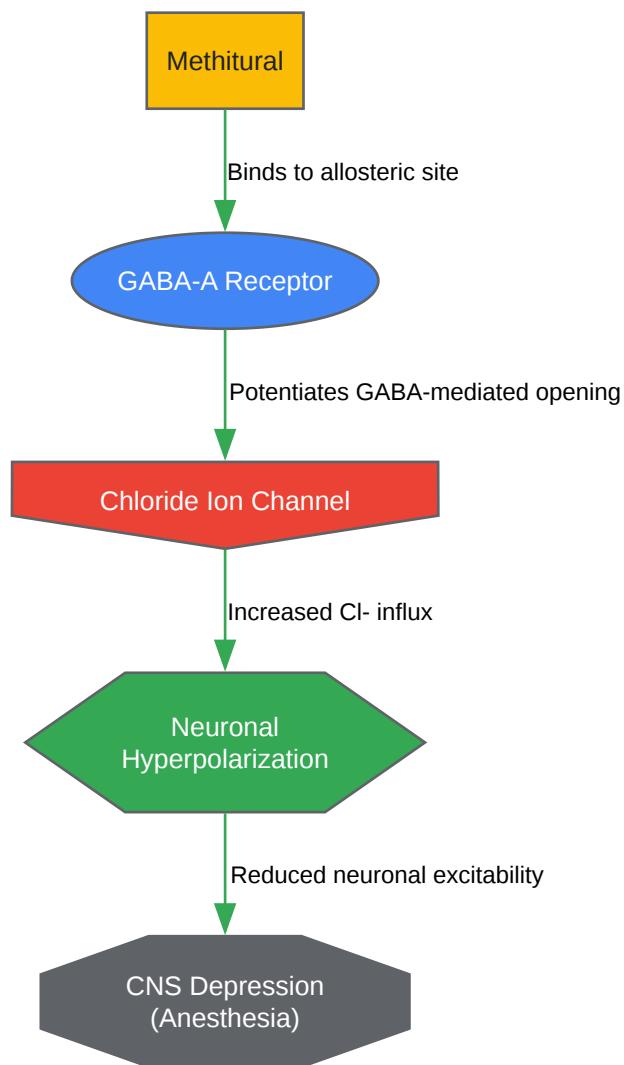
The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase, typically n-octanol and water. The shake-flask method is the traditional and most reliable technique for its determination.[\[11\]](#)[\[12\]](#)

Methodology:

- Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
- Partitioning: A known amount of **methitural** is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The funnel is shaken vigorously to facilitate the partitioning of the compound between the two phases until equilibrium is reached.[\[13\]](#)
- Phase Separation and Analysis: The two phases are carefully separated. The concentration of **methitural** in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[\[12\]](#)
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[\[13\]](#)

Mechanism of Action

As a barbiturate, **methitural** is presumed to exert its anesthetic effects by modulating the function of the γ -aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.



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Proposed mechanism of action for **Methitural** at the GABA-A receptor.

The binding of **methitural** to an allosteric site on the GABA-A receptor is thought to potentiate the effect of GABA. This potentiation leads to an increase in the duration of the opening of the associated chloride ion channel, resulting in an enhanced influx of chloride ions into the neuron. The increased intracellular chloride concentration causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This overall reduction in neuronal excitability contributes to the central nervous system depression observed with barbiturate anesthetics.

Conclusion

This technical guide consolidates the available physicochemical information for methioturate and its parent compound, **methitural**. While a complete experimental dataset for all properties of **methitural** is not currently available, the provided general protocols for barbiturates offer a solid foundation for researchers to conduct their own determinations. The outlined synthesis and mechanism of action provide a framework for further investigation into the pharmacological and toxicological profiles of this compound. The data and methodologies presented herein are intended to support ongoing and future research in the fields of medicinal chemistry, pharmacology, and drug development.

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